1-Benzyl-1H-benzimidazole
Description
Contextual Significance of Benzimidazole (B57391) Scaffolds in Chemical Research
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, serves as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govimpactfactor.org This designation stems from its structural resemblance to naturally occurring nucleotides, which allows benzimidazole derivatives to interact effectively with various biopolymers. d-nb.info The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bond donation and acceptance, π-π stacking, and hydrophobic interactions, enable it to bind efficiently with a wide array of biological targets. nih.govnih.gov
This structural versatility has led to the development of a vast number of benzimidazole derivatives with a broad spectrum of pharmacological activities. impactfactor.orgnih.gov These include applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents. nih.govnih.govontosight.ai The ability to introduce various substituents onto the benzimidazole framework allows for the fine-tuning of its chemical and pharmacological properties, making it a cornerstone for the design of novel therapeutic agents. impactfactor.orgnih.gov The benzimidazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance. nih.govimpactfactor.org
Historical Development of Benzimidazole Chemistry and Derivatives
The journey of benzimidazole chemistry began in 1872 when Hoebrecker first synthesized a derivative, either 2,5- or 2,6-dimethylbenzimidazole. chemijournal.comquestjournals.org A few years later, in 1878, the parent benzimidazole was prepared by heating o-phenylenediamine (B120857) with formic acid. nih.gov A significant milestone in the recognition of benzimidazole's biological relevance occurred in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. chemijournal.com
The decades that followed saw a surge in research and development of benzimidazole-based compounds. In the 1960s, benzimidazole derivatives were identified as proton pump inhibitors. ijarsct.co.in The 1970s marked the discovery of prominent anthelmintic agents like mebendazole (B1676124) and albendazole (B1665689). ijarsct.co.in The initial hypothesis for the mechanism of action of these anthelmintics was the inhibition of parasitic metabolic enzymes. ijarsct.co.in The synthesis of benzimidazole derivatives has evolved from classical condensation reactions, which often required harsh conditions, to more efficient and environmentally friendly methods. connectjournals.com
Scope and Research Focus on 1-Benzyl-1H-benzimidazole
This compound is a specific derivative characterized by a benzyl (B1604629) group attached to one of the nitrogen atoms of the benzimidazole core. This substitution significantly influences the compound's properties and biological activities. The benzyl group enhances the lipophilicity of the molecule, which can potentially increase its biological efficacy.
The molecular structure of this compound consists of a planar benzimidazole ring system. researchgate.netiucr.org The dihedral angle between the benzimidazole ring and the benzyl ring is a key structural feature, with reported values around 85.77° in its monoclinic crystal form. iucr.org
Research on this compound and its derivatives is multifaceted, with a significant focus on its potential as an anticancer agent. d-nb.infonih.gov Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). nih.gov The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis. nih.gov For instance, certain derivatives have been found to arrest the MCF-7 cell cycle at the G2/M and S phases. nih.gov
Beyond its anticancer potential, this compound is explored for other biological activities and is utilized in the development of agrochemicals and dyes. The synthesis of this compound typically involves the N-benzylation of a preformed benzimidazole ring or the condensation of N-benzyl-o-phenylenediamine with a suitable reagent. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂ | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Dihedral Angle (Benzimidazole/Benzyl) | 85.77° |
Interactive Data Table: Research on this compound Derivatives
| Derivative | Activity | Cell Line | IC50 Value | Reference |
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126) | Anticancer | MCF-7 | 7.01 ± 0.20 µM | nih.gov |
| Various Derivatives | Anticancer | MDA-MB-231 | 16.38 µM - 29.39 µM |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIJGDSFRHGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340297 | |
| Record name | 1-Benzyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4981-92-4 | |
| Record name | 1-Benzyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Benzimidazole and Its Derivatives
Established Synthesis Pathways
The construction of the 1-benzyl-1H-benzimidazole scaffold is primarily achieved through two main strategies: building the benzimidazole (B57391) ring system with the benzyl (B1604629) group already incorporated or attaching the benzyl group to a pre-formed benzimidazole core.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of the benzimidazole ring system. These methods typically involve the reaction of an o-phenylenediamine (B120857) substrate with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to form the fused heterocyclic ring.
The condensation of o-phenylenediamine with benzaldehyde (B42025) derivatives is a direct route to substituted benzimidazoles. However, this reaction can lack selectivity, often producing a mixture of the 2-substituted product (2-phenyl-1H-benzimidazole) and the desired 1,2-disubstituted product (1-benzyl-2-phenyl-1H-benzimidazole). gsconlinepress.com The formation of the 1,2-disubstituted product occurs via an initial condensation to form the 2-phenyl-1H-benzimidazole, which is then N-benzylated in situ by a second molecule of benzaldehyde through a reductive process.
To overcome the lack of selectivity, various catalytic systems have been developed. The use of specific catalysts can steer the reaction toward the desired 1,2-disubstituted product. For instance, employing Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst with a 1:2 ratio of o-phenylenediamine to benzaldehyde selectively yields 1-benzyl-2-phenyl-1H-benzimidazole. gsconlinepress.com Similarly, heterogeneous catalysts like Montmorillonite K10 (MK10) under microwave irradiation have proven highly effective, producing 1-benzyl-2-phenyl-benzimidazole in excellent yields. researchgate.net
Table 1: Catalytic Systems for the Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole from o-Phenylenediamine and Benzaldehyde
| Catalyst | Reactant Ratio (Diamine:Aldehyde) | Conditions | Yield of 1-Benzyl-2-phenyl-1H-benzimidazole | Reference |
|---|---|---|---|---|
| Er(OTf)₃ | 1:2 | Water, Microwave (MW) or Conventional Heating, 15 min | 72% | gsconlinepress.com |
| Montmorillonite K10 (20 wt%) | 1:2 | MW Irradiation, 60 °C | 98.5% | researchgate.net |
| None | 1:2 | Water, MW Irradiation, 15 min | 51% (in a mixture) | gsconlinepress.com |
| Sodium Metabisulfite (Na₂S₂O₅) | N/A | N/A | Effective for 2-arylbenzimidazoles | nih.gov |
The Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, is a foundational method for synthesizing 2-substituted benzimidazoles. biointerfaceresearch.comnih.gov This reaction typically requires acidic conditions and elevated temperatures to drive the cyclodehydration. biointerfaceresearch.comrsglobal.pl While this method does not directly install the N-benzyl group, it is a crucial step in a two-step sequence to prepare this compound derivatives.
In this approach, the 1H-benzimidazole core is first synthesized. For example, reacting o-phenylenediamine with glycolic acid in the presence of hydrochloric acid produces (1H-benzo[d]imidazol-2-yl)methanol. organic-chemistry.org This intermediate, which possesses the benzimidazole nucleus, can then be subjected to N-benzylation in a separate step to yield the final 1-benzyl substituted product. organic-chemistry.org This sequential strategy allows for the synthesis of diverse derivatives where the substituents at the 1- and 2-positions can be varied independently. Other derivatives of carboxylic acids, such as nitriles, imidates, or orthoesters, can also be used in the initial condensation step. rsglobal.pl
Benzimidazolones (1,3-dihydro-2H-benzimidazol-2-ones) are an important class of related heterocyclic compounds. While various synthetic routes to this scaffold exist, such as the intramolecular N-arylation of ureas or the cyclization of o-phenylenediamines with urea, the specific pathway involving the direct condensation of benzylamine (B48309) with benzimidazole-2-carboxylic acid derivatives is less commonly documented in mainstream literature. organic-chemistry.orgnih.gov
Theoretically, such a transformation would proceed via standard amide bond formation. Benzimidazole-2-carboxylic acid would first be activated, for instance, by conversion to its corresponding acid chloride or ester. This activated derivative would then react with benzylamine to form an N-benzyl amide. A subsequent intramolecular cyclization, potentially promoted by heat or a base, would be required to form the benzimidazolone ring.
More established methods for preparing N-benzyl benzimidazolones typically involve the N-alkylation of a pre-formed benzimidazolone core. wikipedia.org In this common protocol, the benzimidazolone is synthesized first (e.g., from an isatoic anhydride), and then the benzyl group is introduced by reacting the heterocycle with a benzyl halide in the presence of a base. wikipedia.org
Condensation with Carboxylic Acids or Derivatives
N-Benzylation Approaches
The most direct and widely utilized method for synthesizing this compound is the N-alkylation of the 1H-benzimidazole core with a benzylating agent. This approach offers high convergence and allows for late-stage introduction of the benzyl group onto a pre-functionalized benzimidazole ring.
The N-benzylation of 1H-benzimidazole with benzyl halides (e.g., benzyl chloride or benzyl bromide) is a classic nucleophilic substitution reaction. Because the two nitrogen atoms in the non-symmetrically substituted benzimidazole ring are non-equivalent, the reaction can potentially yield two different regioisomers (N1 and N3 substituted products). However, for the parent 1H-benzimidazole, the two nitrogens are equivalent due to tautomerism, leading to a single product upon N-benzylation. When the benzimidazole ring is already substituted at the 2-, 5-, or 6-positions, the reaction can produce a mixture of regioisomers, and achieving regioselectivity becomes a key challenge.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) using a base to deprotonate the benzimidazole nitrogen, thereby generating the more nucleophilic benzimidazolate anion. The choice of base and reaction conditions can influence the regioselectivity and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. Microwave-assisted methods have also been shown to accelerate the reaction and improve yields. nih.gov
Table 2: Conditions for N-Benzylation of Benzimidazole Derivatives
| Benzimidazole Substrate | Benzylating Agent | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| 2-Benzylthiomethyl-1H-benzimidazole | Substituted Benzyl Halides | K₂CO₃ | DMF | 70 °C, 2 h | N-alkylated products in 50-80% yield | |
| 2,6-Disubstituted 1H-benzimidazoles | Substituted Benzyl Halides | N/A | N/A | Microwave-assisted | N-alkylated products in 46-98% yield | nih.gov |
| 1H-Benzo[d]imidazol-2-amine | Benzyl Halides | N/A | N/A | N/A | 1-Benzyl-1H-benzo[d]imidazol-2-amines | rsglobal.pl |
| Imidazole (B134444)/Benzimidazole | Alkyl Halides | N/A | Alkaline water-SDS system | 55-60 °C | High yield of N-1 alkylated product |
Condensation of Substituted Benzimidazoles with Benzyl Chloride and Chloromethylbenzyl Ether
A common and straightforward method for the N-alkylation of benzimidazoles involves their condensation with benzyl halides. Specifically, N-1 substituted benzimidazoles can be prepared through the condensation of substituted benzimidazoles with benzyl chloride or chloromethylbenzyl ether under anhydrous conditions. researchgate.net This reaction typically involves the deprotonation of the benzimidazole N-H group with a base, followed by nucleophilic substitution on the benzyl halide.
For instance, the reaction of (1H-benzo[d]imidazol-2-yl)methanol with appropriate benzyl bromides in the presence of potassium carbonate (K₂CO₃) yields substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol. nih.gov Similarly, the alkylation of benzimidazole with benzyl bromide using potassium carbonate as the base in dimethylformamide (DMF) at 70°C has been reported to produce this compound with a yield of 85%.
Advanced Synthetic Protocols
To overcome the limitations of traditional methods, such as harsh reaction conditions and long reaction times, several advanced synthetic protocols have been developed.
Microwave-Assisted Synthesis of Benzimidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various benzimidazole derivatives, offering significant reductions in reaction times and often leading to higher yields and cleaner products compared to conventional heating methods. tandfonline.comarkat-usa.org
For example, the synthesis of 2,6-disubstituted 1H-benzimidazole derivatives has been achieved by condensing benzene-1,2-diamine derivatives with substituted aromatic aldehydes under microwave irradiation. nih.gov In another application, the reaction of iminoester hydrochlorides of phenylacetic acid with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation at 65°C for 10 minutes (at 300 W) produced benzimidazole derivatives in good yields. tandfonline.com Furthermore, a solvent-free microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles using erbium triflate (Er(OTf)₃) as a catalyst has been reported, yielding products in a short time with high selectivity. mdpi.com
A comparative study highlighted the efficiency of microwave synthesis, where the yield of a benzimidazole derivative increased from 70% under conventional heating to 92% with microwave assistance. dergipark.org.tr
One-Pot Synthesis Strategies
One-pot synthesis strategies are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. asianpubs.org Several one-pot methods for the synthesis of this compound and its derivatives have been reported.
One such method involves the condensation of o-phenylenediamines with aryl aldehydes. doi.org A one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN₃) catalyzed by copper chloride (CuCl) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 12 hours has been used to synthesize benzimidazoles in good yields. organic-chemistry.org Another efficient one-pot synthesis of substituted 1-phenyl-1H-benzimidazole involves the use of iron (Fe) to facilitate the reduction and cyclization of 2-nitro-N-phenylaniline in a liquid organic acid as the solvent, achieving yields of 80-92%. sioc-journal.cn
Catalytic Approaches
The use of catalysts in the synthesis of benzimidazoles offers advantages such as milder reaction conditions, higher efficiency, and improved selectivity.
Phosphoric Acid Catalysis : Phosphoric acid has been employed as an efficient and eco-friendly homogeneous catalyst for the synthesis of 1-benzyl-2-phenyl-benzimidazole and its derivatives. rsc.orgrsc.org The condensation reaction of o-phenylenediamine (OPD) and aromatic aldehydes in methanol (B129727) under thermal conditions in the presence of phosphoric acid provides the desired products in moderate to excellent yields (61–89%) within short reaction times (13–30 minutes). rsc.orgrsc.org Silica-bound phosphoric acid has also been shown to be a reusable and efficient solid acid catalyst for benzimidazole synthesis. thieme-connect.de
Palladium-Catalyzed Reductions and Couplings : Palladium catalysts are versatile and have been used in various synthetic routes to benzimidazoles. For example, the palladium-catalyzed reduction of 2-nitroanilines in the presence of ammonium (B1175870) formate (B1220265) can generate the corresponding o-phenylenediamines in situ, which then react to form 2-substituted 1H-benzimidazoles. thieme-connect.de Palladium-catalyzed C-H activation has been utilized for the regioselective synthesis of 2(2'-biphenyl)benzimidazoles from 2-aryl-benzimidazoles and iodobenzene (B50100) analogs. nycu.edu.tw Furthermore, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions have been employed for the functionalization of the 5(6)-position of N-protected-5-bromo-2-nitrophenyl-benzimidazole. uc.pt
Copper-Mediated Reactions : Copper catalysts offer an economical and efficient alternative for the synthesis of benzimidazoles. mdpi.com A copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes has been developed to prepare 1,2-substituted benzimidazoles. nih.gov In this reaction, an N-sulfonylketenimine intermediate is formed, which undergoes two nucleophilic additions, and the sulfonyl group is eliminated via cyclization. nih.gov Copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. organic-chemistry.org Additionally, a one-pot copper-promoted synthesis of 2-arylaminobenzimidazoles has been developed, involving a domino C-N cross-coupling reaction. researchgate.net
Chemical Reactivity and Derivatization
The benzimidazole core in this compound is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions and Benzimidazole Derivative Formation
This compound can undergo oxidation reactions using various oxidizing agents, leading to the formation of different benzimidazole derivatives. For instance, oxidation with agents like potassium permanganate (B83412) can lead to the formation of benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
In a specific synthetic route, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol can be oxidized using the Dess-Martin periodinane to yield substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes. nih.gov These aldehydes can then be used in subsequent reactions, such as the Claisen-Schmidt condensation with acetophenones, to generate more complex benzimidazole-chalcone hybrids. nih.gov The oxidation of 1H-benzo[d]imidazole-2-carboxylic acid can be achieved with potassium permanganate. nih.gov
Data Tables
Table 1: Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4,5-dichloro-1,2-phenylenediamine, iminoester hydrochlorides | Methanol, 65°C, 10 min, 300W | 5,6-dichloro-2-(substitutedbenzyl)-1H-benzimidazole | Good | tandfonline.com |
| Benzene-1,2-diamine derivatives, substituted aromatic aldehydes | Microwave irradiation | 2,6-disubstituted 1H-benzimidazole derivatives | - | nih.gov |
| N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)₃ (1% mol), solvent-free, 60°C, 5 min | 1,2-disubstituted benzimidazoles | >96 | mdpi.com |
| Substituted benzimidazole, substituted aldehyde | Methanol, KOH | Benzimidazolyl chalcones | - | rasayanjournal.co.in |
| Conventional Method | - | Benzimidazole derivative | 70 | dergipark.org.tr |
| Microwave Method | - | Benzimidazole derivative | 92 | dergipark.org.tr |
Table 2: Catalytic Synthesis of this compound Derivatives
| Catalyst | Reactants | Solvent/Conditions | Product | Yield (%) | Reference |
| Phosphoric Acid | o-phenylenediamine, aromatic aldehydes | Methanol, thermal | 1-benzyl-2-phenyl-benzimidazole and derivatives | 61-89 | rsc.orgrsc.org |
| Pd(OAc)₂/AgOAc | 2-aryl-benzimidazoles, iodobenzene analogs | Sealed tube | 2(2'-biphenyl)-benzimidazoles | High | nycu.edu.tw |
| CuI/Et₃N | N-(2-aminophenyl)benzamide, tosylazide, ethynylbenzene | MeCN, 80°C, 3.5 h | (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 95 | nih.gov |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Substituted benzimidazoles | - | organic-chemistry.org |
| CuCl/TMEDA | 2-haloanilines, aldehydes, NaN₃ | DMSO, 120°C, 12 h | Benzimidazoles | Good | organic-chemistry.org |
Reduction Reactions and Reduced Benzimidazole Derivative Formation
The reduction of substituted this compound derivatives is a key method for introducing new functional groups, particularly amino groups, which can serve as handles for further molecular elaboration. A common strategy involves the reduction of nitro-substituted benzimidazoles to their corresponding primary amines.
Catalytic hydrogenation is a frequently employed method for this transformation. For instance, the reduction of nitro-containing benzimidazole precursors can be achieved using hydrogen gas in the presence of a metal catalyst. One study reports the successful hydrogenation of a nitro-substituted benzimidazole using 10% platinum on charcoal in methanol at 80°C under a hydrogen pressure of 5 bar. scielo.org.mx This process yielded the corresponding amino-benzimidazole derivative. scielo.org.mx
Another approach involves palladium-catalyzed hydrogenation. In the synthesis of 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles, a final step involves the reduction of a nitro group. uc.pt This is typically accomplished using a palladium catalyst to afford the desired amino-substituted product in high yield. uc.pt
Beyond the reduction of nitro groups, other functionalities on the benzimidazole scaffold can also be targeted. For example, a ketone group at the 2-position of a this compound can be reduced to a secondary alcohol. This transformation is commonly carried out using sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent, yielding the corresponding alcohol derivative.
The following table summarizes representative reduction reactions on benzimidazole derivatives:
| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| N-Benzyl-4-chloro-2-nitroaniline | SnCl₂·2H₂O | N¹-Benzyl-4-chlorobenzene-1,2-diamine | N/A | nih.gov |
| 1-Iodo-4-nitrobenzene (model for nitroaromatic reduction) | Ru-Sn/Al₂O₃, H₂ (continuous flow) | 4-Iodoaniline | 89 | researchgate.net |
| 3-(1-benzyl-1H-benzimidazol-2-yl)-3-oxopropanal (conceptual) | Sodium borohydride | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | N/A | |
| N-Allyl- or N-benzyl-2-nitrobenzenamines | Palladium catalyst, CO | 2-Substituted benzimidazoles | N/A | researchgate.net |
N/A: Not available in the cited source.
Nucleophilic Substitution Reactions of the Benzyl Group
The benzyl group attached to the nitrogen of the benzimidazole ring can be a site for various chemical transformations, although direct nucleophilic substitution at the benzylic carbon is less common than reactions involving the benzimidazole nucleus itself. More frequently, the benzimidazole nitrogen acts as a nucleophile in substitution reactions. For example, the synthesis of this compound itself involves the nucleophilic attack of the benzimidazole nitrogen on benzyl bromide.
However, the broader context of nucleophilic substitution reactions involving N-benzyl benzimidazole derivatives often pertains to substitutions at other positions of the molecule, with the N-benzyl group directing or influencing the reaction's outcome. For instance, N-nucleophilic substitution reactions have been carried out on the benzimidazole ring of 2-(4-fluorobenzyl)benzimidazole with various electrophiles, leading to new derivatives with high yields. rsc.org
In a different synthetic approach, the functionalization at the 5(6)-position of a 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole was achieved through palladium-catalyzed Buchwald-Hartwig amination. uc.pt This reaction involves the nucleophilic substitution of the bromine atom by an amine, demonstrating a powerful method for C-N bond formation on the benzimidazole core.
The following table details examples of nucleophilic substitution reactions on benzimidazole derivatives:
| Substrate | Reagent(s) | Product | Yield (%) | Reference |
| Benzimidazole | Benzyl bromide | This compound | N/A | |
| 1-Benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 4-(Methylsulfonyl)aniline, Pd(OAc)₂, XPhos | 1-Benzyl-N-(4-(methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1-benzimidazol-5(6)-amine | N/A | uc.pt |
| 2-(4-Fluorobenzyl)benzimidazole | Various electrophiles | N-substituted 2-(4-fluorobenzyl)benzimidazole derivatives | ~80 | rsc.org |
N/A: Not available in the cited source.
Formation of Pyrimidine (B1678525) Derivatives from Benzimidazole Chalcones
A significant synthetic application of this compound derivatives is their use as precursors for the construction of more complex heterocyclic systems. Benzimidazole chalcones, which are α,β-unsaturated ketones bearing a benzimidazole moiety, are valuable intermediates in these syntheses. The reaction of these chalcones with guanidine (B92328) hydrochloride provides a direct route to the formation of 2-aminopyrimidine (B69317) derivatives.
In a representative procedure, a this compound chalcone (B49325) is dissolved in a mixture of absolute alcohol and aqueous sodium hydroxide (B78521) solution. researchgate.net The addition of guanidine hydrochloride to this mixture, followed by refluxing for 10-12 hours, leads to the cyclization and formation of the corresponding 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-6-(substituted phenyl)pyrimidin-2-amine. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography. researchgate.net
The following table presents the synthesis of various pyrimidine derivatives from N-benzyl benzimidazole chalcones:
| Chalcone Precursor (Substituted Phenyl Group) | Reagents | Product (Substituted Phenyl Group) | Yield (%) | Reference |
| Phenyl | Guanidine hydrochloride, NaOH, EtOH | Phenyl | 72 | researchgate.net |
| 4-Chlorophenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Chlorophenyl | 78 | researchgate.net |
| 4-Methoxyphenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Methoxyphenyl | 65 | researchgate.net |
| 4-Nitrophenyl | Guanidine hydrochloride, NaOH, EtOH | 4-Nitrophenyl | 62 | researchgate.net |
| 4-(Dimethylamino)phenyl | Guanidine hydrochloride, NaOH, EtOH | 4-(Dimethylamino)phenyl | 75 | researchgate.net |
Transesterification Reactions of Benzimidazole Analogs
Transesterification is a crucial reaction for modifying ester functionalities within a molecule, and benzimidazole analogs bearing ester groups can undergo this transformation under appropriate conditions. This reaction is particularly useful for creating a library of derivatives from a common intermediate, which can be valuable in medicinal chemistry for structure-activity relationship studies.
Acid-catalyzed transesterification is a common method. For example, a methyl ester on the benzimidazole core, such as in methyl benzimidazole-5-carboxylate, can be converted to other esters by reaction with a different alcohol in the presence of a strong acid like sulfuric acid. This process retains the ester group but modifies its alkyl component.
In a related context, the use of sodium methoxide (B1231860) (NaOMe) in methanol has been shown to cause transesterification of ethyl indol-2-carboxylate, an indole (B1671886) analog of benzimidazole. researchgate.net This indicates that base-catalyzed transesterification is also a viable strategy for these types of heterocyclic esters. Furthermore, iodine has been reported as a mild and efficient catalyst for the transesterification of various β-ketoesters with a range of alcohols, including sterically hindered ones. researchgate.net
A study on the synthesis of benzimidazole derivatives consisting of ester and carboxylic acid moieties highlighted the hydrolysis of the ester groups to increase polarity, which is the reverse of esterification but underscores the reactivity of the ester functionality. analis.com.my
The following table provides examples of transesterification reactions relevant to benzimidazole analogs:
| Starting Ester | Reagent(s) | Product Ester | Catalyst | Reference |
| Methyl benzimidazole-5-carboxylate (conceptual) | R-OH | Alkyl benzimidazole-5-carboxylate | H₂SO₄ | |
| Ethyl indol-2-carboxylate | Methanol | Methyl indol-2-carboxylate | NaOMe | researchgate.net |
| Various β-ketoesters | Various alcohols | Transesterified β-ketoesters | Iodine | researchgate.net |
| Ethyl 3-amino-4-(2-hydroxy-ethanolamine)-benzoic acid ethyl ester | N/A (hydrolysis) | 3-amino-4-(2-hydroxy-ethanolamine)-benzoic acid | N/A (hydrolysis) | analis.com.my |
Advanced Spectroscopic and Structural Elucidation Techniques in 1 Benzyl 1h Benzimidazole Research
Crystallographic Analysis
Crystallographic studies, particularly single-crystal X-ray diffraction, have provided precise insights into the three-dimensional structure of 1-Benzyl-1H-benzimidazole in the solid state.
Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures
Single-crystal X-ray diffraction analysis has been instrumental in determining the precise molecular and crystal structures of this compound. These studies reveal that the benzimidazole (B57391) ring system is essentially planar. nih.govresearchgate.net The compound has been shown to crystallize in different polymorphic forms, with detailed crystallographic data available for each.
For a monoclinic polymorph, the crystal data indicates a space group of P2₁/n. The unit cell parameters have been reported as a = 6.2265 (10) Å, b = 8.1740 (13) Å, c = 20.975 (4) Å, and β = 97.839 (2)°, with a unit cell volume of 1057.5 (3) ų. nih.gov This analysis was conducted at a temperature of 93 K using Mo Kα radiation. nih.govresearchgate.net The refinement of the structure resulted in an R-factor of 0.038. nih.goviucr.org
An orthorhombic polymorph has also been identified, providing a contrast in crystal packing and molecular conformation. nih.gov This highlights the ability of this compound to adopt different crystalline arrangements under varying conditions.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.2265 (10) |
| b (Å) | 8.1740 (13) |
| c (Å) | 20.975 (4) |
| β (°) ** | 97.839 (2) |
| Volume (ų) ** | 1057.5 (3) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation | Mo Kα |
| R-factor | 0.038 |
Polymorphism and Dihedral Angle Analysis
This compound is known to exhibit polymorphism, existing in at least two different crystal forms: monoclinic and orthorhombic. nih.gov This phenomenon arises from the ability of the molecule to pack in different arrangements in the solid state, leading to distinct physical properties.
Intermolecular Interactions and Crystal Packing Analysis (e.g., C-H···N, C-H···π, Hydrogen-bonding, van der Waals interactions)
The crystal packing of this compound is stabilized by a network of intermolecular interactions. In the monoclinic polymorph, molecules are linked into chains along the a-axis by C-H···N hydrogen bonds. nih.goviucr.org Specifically, a C10-H10B···N2 interaction with a donor-acceptor distance of 3.4890 (14) Å and an angle of 173° has been identified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is routinely used to confirm the structure of this compound. The spectrum exhibits characteristic signals that correspond to the different types of protons in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₂ | 5.33 - 5.38 | s |
| Aromatic-H | 7.16 - 7.93 | m |
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| N-CH₂ | 48.73 |
| Aromatic-C | 109.95 - 143.91 |
Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹⁵N-¹H HSQC NMR) for Structural and Binding Studies
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound derivatives where spectral overlap can occur in 1D spectra. ugm.ac.idlew.ro
¹H-¹H Correlated Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks within the molecule. For instance, in a substituted this compound derivative, a COSY spectrum would show correlations between adjacent aromatic protons on both the benzimidazole and benzyl (B1604629) rings, confirming their connectivity. turkjps.orgnih.gov For example, correlations between H-6 and H-7 on the benzimidazole ring and between the ortho, meta, and para protons of the benzyl group would be clearly visible. turkjps.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This technique is vital for assigning carbon signals based on the known proton assignments. In the context of this compound, an HSQC experiment would link the benzylic methylene (B1212753) protons (CH₂) to their corresponding carbon atom and the aromatic protons to their respective carbon atoms in both the benzimidazole and benzyl moieties. ugm.ac.idturkjps.org
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments identified by COSY and HSQC. For example, the benzylic protons would show an HMBC correlation to the C2 carbon of the benzimidazole ring, confirming the point of attachment of the benzyl group. ugm.ac.idturkjps.org
¹⁵N-¹H HSQC/HMBC experiments offer direct insight into the nitrogen environment. An ¹⁵N-¹H HSQC can distinguish between the two nitrogen atoms in the imidazole (B134444) ring. The protonated nitrogen will show a direct correlation, while the unprotonated nitrogen can be identified through long-range couplings in an HMBC spectrum. lew.ro These techniques are crucial for studying tautomerism and intermolecular interactions, such as hydrogen bonding. lew.roturkjps.org
Table 1: Representative 2D NMR Correlations for a this compound Derivative
| Correlation Type | Interacting Nuclei | Structural Information |
| ¹H-¹H COSY | Aromatic H (benzimidazole) ↔ Aromatic H (benzimidazole) | Confirms connectivity within the benzimidazole ring system. turkjps.orgnih.gov |
| Aromatic H (benzyl) ↔ Aromatic H (benzyl) | Establishes the coupling network of the benzyl group protons. turkjps.orgnih.gov | |
| ¹⁵N-¹H HSQC | N-H ↔ N | Identifies the protonated nitrogen atom in the imidazole ring. lew.ro |
| ¹³C-¹H HSQC | CH₂ (benzyl) ↔ C (benzyl) | Assigns the benzylic methylene carbon. ugm.ac.idturkjps.org |
| Aromatic CH ↔ Aromatic C | Assigns the protonated aromatic carbons. ugm.ac.idturkjps.org | |
| ¹³C-¹H HMBC | CH₂ (benzyl) ↔ C2 (benzimidazole) | Confirms the attachment of the benzyl group to the benzimidazole ring. ugm.ac.idturkjps.org |
| H-7 ↔ C-5 | Shows long-range coupling within the benzimidazole ring. turkjps.org |
Vibrational and Electronic Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The disappearance of the N-H stretching vibration, typically seen in unsubstituted benzimidazole around 3134-3452 cm⁻¹, is a key indicator of successful N-alkylation with the benzyl group. acs.orguobaghdad.edu.iq The introduction of the benzyl group gives rise to characteristic sp³ C-H stretching frequencies below 3000 cm⁻¹ (around 2838-2992 cm⁻¹). acs.org
Other significant vibrational modes include:
Aromatic C-H stretching: Observed in the region of 3002-3101 cm⁻¹. acs.orgimpactfactor.org
C=N stretching of the imidazole ring, which typically appears between 1608 and 1670 cm⁻¹. acs.orgscispace.com
C=C stretching of the aromatic rings, found in the 1446-1591 cm⁻¹ range. acs.orgimpactfactor.org
These characteristic absorption bands provide a spectroscopic fingerprint for the this compound structure. researchgate.net
Table 2: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3002 - 3101 | acs.orgimpactfactor.org |
| Aliphatic C-H Stretch | 2838 - 2992 | acs.orgscispace.com |
| C=N Stretch (Imidazole) | 1608 - 1670 | acs.orgscispace.com |
| C=C Stretch (Aromatic) | 1446 - 1591 | acs.orgimpactfactor.org |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the conjugated benzimidazole and benzyl ring systems. ajbasweb.com Typically, two main absorption peaks are observed in the UV region, often between 280 and 350 nm. ajbasweb.comiucr.org
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to interpret these electronic transitions. researchgate.netbiointerfaceresearch.com These calculations help to assign the observed absorption bands to specific molecular orbital transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other higher energy transitions. researchgate.netscielo.org.za For example, in some benzimidazole derivatives, transitions are assigned as π–π* in nature, with the molecular orbitals involved being primarily localized on the benzimidazole ring system and the attached phenyl group. iucr.org
Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives
| Compound Type | Absorption Maximum (λmax) | Transition Type | Reference |
| Benzimidazole Derivatives | ~280 nm and ~320 nm (shoulder) | π→π | iucr.org |
| 1-benzylbenzimidazole | 290-350 nm | π→π | ajbasweb.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. In electrospray ionization (ESI-MS), the compound is typically observed as a protonated molecular ion, [M+H]⁺. turkjps.org For this compound (C₁₄H₁₂N₂), the expected molecular weight is approximately 208.26 g/mol . nih.gov
Electron impact mass spectrometry (EI-MS) provides detailed information about the molecule's fragmentation pattern, which is characteristic of its structure. A common and significant fragmentation pathway for benzimidazole derivatives involves the loss of a hydrogen cyanide (HCN) molecule. journalijdr.com The mass spectra of this compound and its derivatives are often characterized by a base peak corresponding to a stable fragment. The fragmentation patterns are crucial for confirming the identity and purity of synthesized compounds. journalijdr.comresearchgate.net
Computational and Theoretical Investigations of 1 Benzyl 1h Benzimidazole
Density Functional Theory (DFT) Studies
DFT has proven to be a powerful tool for investigating the molecular structure, reactivity, and spectroscopic properties of benzimidazole (B57391) derivatives. ekb.egnih.govresearchgate.nettandfonline.com Calculations are often performed using various functionals, such as B3LYP, with different basis sets like 6-31G**, 6-311G(d,p), and cc-pVDZ, to achieve results that correlate well with experimental data. nih.govbiointerfaceresearch.comiucr.orgnih.gov
Geometry Optimization and Electronic Properties Elucidation
Computational modeling, particularly at the B3LYP/6-31G** level of theory, is employed to determine the equilibrium geometry of 1-benzyl-1H-benzimidazole derivatives. biointerfaceresearch.comcarta-evidence.org X-ray diffraction studies of this compound have revealed that the benzimidazole ring system is essentially planar. researchgate.netiucr.orgnih.gov The molecule can crystallize in different polymorphic forms, such as monoclinic and orthorhombic, which exhibit distinct dihedral angles between the benzimidazole and benzyl (B1604629) groups. In one monoclinic form, this dihedral angle is reported to be 85.77°. researchgate.netiucr.orgnih.gov
Theoretical calculations on related structures, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have been compared with experimental X-ray diffraction data, showing good agreement for bond lengths and angles. biointerfaceresearch.com For instance, the C1-N32 and C10-N33 bond lengths in the imidazole (B134444) ring, as well as the C1-C2 and C10-C11 bond lengths, have been computationally determined and compared to known structures. biointerfaceresearch.com These studies provide a detailed picture of the molecule's three-dimensional structure.
The electronic properties of these compounds are also thoroughly investigated. For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, some compounds were identified as strong electron donors, while others were found to be effective electron acceptors. carta-evidence.org
Table 1: Selected Optimized Geometrical Parameters of 1-Benzyl-2-Phenyl-1H-benzimidazole Derivatives (A1-A6) Compared to a Reference Compound (Aa)
| Parameter | A1 | A2 | A3 | A4 | A5 | A6 | Aa* |
|---|---|---|---|---|---|---|---|
| Bond Length (Е) | |||||||
| C1-N32 | 1.391 | 1.391 | 1.389 | 1.392 | 1.391 | 1.389 | 1.405 |
| C1-C2 | 1.412 | 1.411 | 1.412 | 1.412 | 1.409 | 1.412 | 1.3208 |
| C10-N33 | 1.396 | 1.396 | 1.393 | 1.397 | 1.393 | 1.316 | 1.4809 |
| C10-C11 | 1.474 | 1.474 | 1.474 | 1.472 | 1.489 | 1.475 | 1.5400 |
| Bond Angle (°) | |||||||
| C1–N32-C10 | 105.84 | 105.79 | 105.92 | 105.79 | 105.59 | 124.25 | - |
| N32-C10-N33 | 113.05 | 113.07 | 113.05 | 112.93 | 113.38 | 113.04 | - |
| Dihedral Angle (°) | |||||||
| C1-N32-C10-N33 | -0.75 | 0.76 | 0.44 | -0.78 | 2.77 | 0.58 | 17.02 |
*Aa: 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole. Data from biointerfaceresearch.com.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. iucr.orgnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), provides insights into the molecule's electronic properties and reactivity. iucr.orgmdpi.com A smaller energy gap generally signifies higher chemical reactivity. researchgate.net
For instance, in a study of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrate, the HOMO and LUMO were found to be distributed over the entire molecule. iucr.orgiucr.org The calculated HOMO energy was -6.1633 eV, the LUMO energy was -0.8166 eV, and the resulting energy gap was 5.3468 eV. iucr.orgiucr.org In another study on N-Butyl-1H-benzimidazole, the HOMO-LUMO energy gap was used to determine its stability. mdpi.com DFT calculations are frequently used to determine these parameters, which are essential for predicting a compound's behavior in chemical reactions. researchgate.nettandfonline.comresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap of a Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.1633 |
| ELUMO | -0.8166 |
| Energy Gap (ΔE) | 5.3468 |
Reactivity Indices: Electron-Donating/Accepting Powers, Chemical Hardness, Electrophilicity
Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies to quantify the reactivity of molecules. carta-evidence.orgmdpi.commdpi.com Chemical hardness indicates the resistance to deformation of the electron cloud, with hard systems having a large HOMO-LUMO gap and soft systems having a small gap. mdpi.com The electrophilicity index measures the energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.com
In a computational study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the electron-donating (ω-) and electron-accepting (ω+) powers were calculated. biointerfaceresearch.comcarta-evidence.orgresearchgate.net Some derivatives were identified as good electron donors, while others were classified as good electron acceptors, which was consistent with their chemical hardness and electrophilicity values. biointerfaceresearch.comcarta-evidence.orgresearchgate.net For example, compounds A1, A2, and A3 showed strong electron-donating capabilities, whereas A4 and A5 were effective electron acceptors. carta-evidence.org
Table 3: Calculated Reactivity Indices for 1-Benzyl-2-Phenyl-1H-benzimidazole Derivatives (eV)
| Compound | Electron-Donating Power (ω-) | Electron-Accepting Power (ω+) |
|---|---|---|
| A1 | 4.71 | 1.18 |
| A2 | 5.675 | 1.766 |
| A3 | 4.785 | 1.210 |
| A4 | 8.13 | 3.60 |
| A5 | 9.284 | 4.744 |
Data from biointerfaceresearch.comcarta-evidence.orgresearchgate.net.
Molecular Electrostatic Potential (MEP) Surface Analysis for Nucleophilic/Electrophilic Sites
Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for identifying the reactive sites within a molecule for electrophilic and nucleophilic attack. nih.govmdpi.comkuleuven.benih.gov The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating different potential regions. mdpi.comnih.gov Typically, red areas signify negative potential (nucleophilic regions), blue areas indicate positive potential (electrophilic regions), and green represents neutral potential. nih.gov
For benzimidazole derivatives, MEP analysis helps in understanding their reactive behavior. In studies of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the MEP map showed that the most negative potential was located around the nitrogen and chlorine atoms, making them likely sites for nucleophilic attack, while the hydrogen atoms represented the most positive regions. Similarly, for the fungicide benomyl, a benzimidazole derivative, negative regions were primarily localized over the carbonyl groups, and positive regions were found over the benzimidazole ring. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species. scispace.com
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Quantum Theory of Atoms in Molecules)
The stability and structure of molecules are often influenced by non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. iucr.orgmdpi.com Computational techniques like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (AIM) are employed to visualize and characterize these weak interactions. mdpi.com
RDG analysis can distinguish between different types of non-covalent interactions: hydrogen bonds are typically shown in blue, van der Waals interactions in green, and steric repulsions in red. mdpi.com In a study of N-Butyl-1H-benzimidazole, RDG analysis revealed the presence of attractive, van der Waals, and repulsive interactions within the molecule. mdpi.com Hirshfeld surface analysis is another method used to investigate intermolecular interactions in the crystalline state. For a derivative of this compound, this analysis showed that H···H, H···C/C···H, and O···H/H···O interactions were the most significant contributors to the crystal packing. iucr.orgiucr.org These studies are essential for understanding the supramolecular assembly and crystal engineering of these compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, hybridization, and intramolecular charge transfer interactions within a molecule. researchgate.netuni-muenchen.de It transforms the calculated wavefunction into a localized Lewis structure, consisting of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This analysis is valuable for understanding the stabilization of a molecule through hyperconjugative interactions and charge delocalization. mdpi.comresearchgate.net
In the study of N-Butyl-1H-benzimidazole, NBO analysis revealed strong intramolecular interactions, such as the delocalization of π-electrons from a C=C bond to antibonding orbitals, leading to significant stabilization energies. mdpi.com For example, the transfer of electron density from a lone pair on a nitrogen atom to antibonding orbitals resulted in high stabilization energies of 35.08 and 50.10 kJ/mol. mdpi.com Similarly, for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis elucidated the delocalization of electron density and identified the more basic nitrogen atom. These donor-acceptor interactions are key to understanding the molecule's electronic structure and stability. nih.govresearchgate.netacademicjournals.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Maps
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the electron density of a molecule. nih.gov These analyses provide a visual representation of electron localization, helping to identify chemical bonds, lone pairs of electrons, and delocalized electronic systems. tandfonline.commdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the molecule's potential biological activity.
Prediction of Binding Affinities and Interactions with Protein Targets
Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with various protein targets, suggesting their potential as therapeutic agents. The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction.
Derivatives of 1-benzyl-2-phenyl-1H-benzimidazole have shown promising binding affinities against several protein targets. carta-evidence.org For example, docking studies revealed binding affinities ranging from -8.3 to -9.0 kcal/mol for an APO-liver alcohol dehydrogenase inhibitor and from -9.2 to -10.0 kcal/mol for an antihypertensive protein hydrolase inhibitor. carta-evidence.orgbiointerfaceresearch.com These findings suggest potential antioxidant and antihypertensive properties for these compounds. carta-evidence.orgbiointerfaceresearch.com
In another study, a series of this compound derivatives were designed as potential anticancer agents targeting Galectin-1 (Gal-1). nih.gov The most potent compound in this series, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126), was found to bind to Gal-1 with a binding constant (Ka) of 1.2 × 10⁴ M⁻¹ and an equilibrium constant (KD) of 5.76 × 10⁻⁴ M, as determined by fluorescence spectroscopy and Surface Plasmon Resonance (SPR), respectively. nih.gov Molecular docking studies were instrumental in understanding the interaction with Gal-1. nih.gov
Furthermore, novel benzimidazolyl DKA derivatives bearing a substituted benzyl moiety were designed and evaluated for their anti-HIV-1 activity. semanticscholar.org The most active compound showed an EC50 value of 40 μM. semanticscholar.org Docking studies of this compound within the HIV integrase (IN) active site showed it fitting perfectly, binding to the two Mg²⁺ ions present in the active site. semanticscholar.org
The following table summarizes the predicted binding affinities of some this compound derivatives against various protein targets.
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Activity |
| 1-benzyl-2-phenyl-1H-benzimidazole | APO-liver alcohol dehydrogenase inhibitor (5ADH) | -8.3 to -9.0 | Antioxidant |
| 1-benzyl-2-phenyl-1H-benzimidazole | Antihypertensive protein hydrolase inhibitor (4XX3) | -9.2 to -10.0 | Antihypertensive |
| 1-benzyl-5-chloro-1H-benzimidazole | Galectin-1 | - | Anticancer |
| Benzimidazolyl DKA | HIV Integrase | - | Anti-HIV-1 |
Elucidation of Binding Modes and Mechanisms of Action
Beyond predicting binding affinities, molecular docking also helps in elucidating the specific binding modes and potential mechanisms of action of this compound derivatives at the molecular level.
For the benzimidazolyl DKA derivatives targeting HIV integrase, docking analysis revealed that the binding mode resembles that of known integrase inhibitors like Raltegravir. semanticscholar.org The diketo acid (DKA) moiety chelates with the two magnesium ions in the active site, and the 2-fluorobenzyl group engages in π-π stacking interactions within a hydrophobic pocket formed by viral nucleotides DA17 and DC16, and the amino acid Pro214. semanticscholar.org This detailed interaction map suggests that the anti-HIV-1 activity of these compounds is likely due to the inhibition of the integrase enzyme. semanticscholar.org
In the case of 1,2-diaryl-1H-benzimidazole derivatives acting as JNK3 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to understand the structure-activity relationship. nih.gov These models provide contour maps that indicate where steric bulk, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties on the ligand would enhance or decrease binding affinity, thereby elucidating the key features of the binding mode. nih.gov
The synthesis and structural elucidation of new benzimidazole amidoxime (B1450833) derivatives, designed as prodrugs, also benefit from computational analysis. turkjps.org While not explicitly a docking study, the structural analysis helps understand how these molecules might present themselves to a biological target. turkjps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit within SAR studies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are often developed in conjunction with Structure-Activity Relationship (SAR) studies.
While specific QSAR models solely for this compound were not found in the provided search results, studies on broader classes of benzimidazole derivatives highlight the approach. For instance, a QSAR study on benzimidazole derivatives as inhibitors of Escherichia coli methionine aminopeptidase (B13392206) used multiple linear regression (MLR) and artificial neural network (ANN) techniques. ajol.info The developed models showed that the activity depended on various molecular descriptors, including topological descriptors, Burden eigenvalues, 3D MoRSE descriptors, and 2D autocorrelation descriptors. ajol.info
Another study focused on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors developed predictive 3D-QSAR models (CoMFA and CoMSIA). nih.gov These models successfully described the non-linear combined affinity of different functional groups on the inhibitors, providing valuable insights for designing more potent and selective JNK3 inhibitors. nih.gov The statistical quality of the CoMFA model was indicated by a q² of 0.795 and an r² of 0.931, while the CoMSIA model had a q² of 0.700 and an r² of 0.937. nih.gov
SAR studies on this compound derivatives have also provided implicit QSAR insights. For example, in a series of anticancer agents, it was found that larger substituents on the benzene (B151609) ring of the benzamide moiety reduced cytotoxic activity. nih.gov In another series targeting HIV-1, the introduction of fluoro, chloro, or methyl groups at specific positions on the benzyl ring increased activity, while methoxy (B1213986) or other methyl substitutions led to lower potency. semanticscholar.org These empirical observations are the foundation upon which formal QSAR models can be built.
Non-linear Optical (NLO) Properties and Ferroelectric Material Design
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Ferroelectric materials are materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field.
Research has shown that derivatives of this compound possess interesting NLO properties. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives demonstrated that some of these compounds exhibit NLO behavior greater than that of urea, a standard reference material for NLO properties. carta-evidence.orgbiointerfaceresearch.com The molecular hyperpolarizability of these compounds suggested their potential as candidate NLO materials. researchgate.net
Furthermore, a series of benzimidazole-based salts, created by reacting 1-benzyl-2-phenyl-1H-benzimidazole with an inorganic acid, were found to crystallize in a chiral space group (P1). rsc.org These salts exhibit moderate second harmonic generation (SHG) responses, a key characteristic of NLO materials, and also show ferroelectric properties. rsc.orgacs.org This indicates that the this compound scaffold can be a valuable building block for the design of new multifunctional materials.
The design of organic ferroelectric materials often involves creating molecules that can undergo structural phase transitions. rsc.org The inclusion of chiral groups can facilitate the reorientation of molecules, leading to ferroelectric phase transitions and the reversal of polarization. rsc.org The successful creation of ferroelectric salts from a this compound derivative highlights the potential of this chemical family in the design of novel ferroelectric materials. rsc.org
Biological Activities and Pharmacological Mechanisms of 1 Benzyl 1h Benzimidazole Derivatives
Anticancer Activities
Derivatives of 1-benzyl-1H-benzimidazole have shown notable efficacy against various cancer cell lines, operating through several distinct mechanisms to inhibit tumor growth and induce cell death. nih.gov
Inhibition of Cancer Cell Proliferation
A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.
For instance, certain 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole derivatives have displayed significant cytostatic effects against human MCF-7 and MDA-MB-231 breast cancer cell lines. d-nb.info One derivative, in particular, showed comparable effects to the standard drug cisplatin (B142131) at a concentration of 5 µM. d-nb.info Similarly, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were evaluated for their anticancer activity against MCF-7 cells, with two compounds identified as the most potent cytotoxic agents. acs.org
Other studies have reported the anti-proliferative capabilities of this compound derivatives against various other cancer cell lines, including:
Leukemia (HL60) nih.gov
Lung cancer (A549) nih.gov
Colon cancer (HCT-116) nih.gov
Liver cancer (HepG-2) nih.gov
Prostate cancer (PC-3) rsc.org
Ovarian cancer (A-2780) frontiersin.org
The inhibitory concentrations (IC50) for these derivatives vary depending on the specific compound and cell line. For example, one derivative demonstrated an IC50 value of 7.01 ± 0.20 μM against MCF-7 cells. nih.govrsc.org Another study found that two compounds had IC50 values of 0.64 μM and 0.37 μM against the human prostate cancer cell line PC-3. rsc.org
Table 1: Antiproliferative Activity of this compound Derivatives
| Derivative Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole | MCF-7, MDA-MB-231 | Significant cytostatic effects, comparable to cisplatin at 5 µM. | d-nb.info |
| Alkylsulfonyl 1H-benzo[d]imidazole | MCF-7 | Two compounds identified as most potent cytotoxic agents. | acs.org |
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | IC50 value of 7.01 ± 0.20 μM. | nih.govrsc.org |
| 1H-benzimidazole derivatives | PC-3 | IC50 values of 0.64 μM and 0.37 μM for two compounds. | rsc.org |
| 1-benzyl and 2-phenyl substituted zinc (II) complexes | A-2780 | Superior activity compared to docetaxel (B913) at 0.1 µM. | frontiersin.org |
Induction of Apoptosis Mechanisms
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, modulation of the Bax/Bcl-2 protein ratio, and induction of mitochondrial dysfunction.
Caspase Activation: Caspases are a family of proteases that play a crucial role in executing the apoptotic process. oup.com Studies have shown that treatment with this compound derivatives can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. bohrium.comrsc.org For example, certain derivatives were found to induce apoptosis in HCT-116 cells through the activation of caspase-3. bohrium.com
Bax/Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with members like Bax promoting apoptosis and others like Bcl-2 inhibiting it. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Research has demonstrated that this compound derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. bohrium.comrsc.org For instance, specific alkylsulfonyl benzimidazole (B57391) derivatives were shown to significantly downregulate the BCL-2 gene in MCF-7 cells. acs.org
Mitochondrial Dysfunction: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is an early event in this process. nih.gov Treatment with certain this compound derivatives has been shown to cause a dose-dependent increase in the mitochondrial membrane potential, indicating mitochondrial dysfunction and leading to apoptosis. nih.gov
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell growth by causing cell cycle arrest at specific phases, preventing the cells from dividing and proliferating.
A significant body of research indicates that these compounds can induce cell cycle arrest at the G2/M phase. nih.govrsc.orgresearchgate.net For example, the compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide was found to arrest MCF-7 cell growth at both the G2/M and S phases. rsc.orgresearchgate.net Similarly, another benzimidazole derivative was reported to cause G2/M phase arrest in chondrosarcoma cells. researchgate.net This arrest is often associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. researchgate.net
Table 2: Cell Cycle Arrest Induced by this compound Derivatives
| Derivative | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | G2/M and S phase | rsc.orgresearchgate.net |
| 1-benzyl-2-phenyl-benzimidazole | Chondrosarcoma cells | Sub-G1 phase | researchgate.net |
| Various benzimidazole derivatives | SMMC-7721 | G2/M phase | researchgate.net |
| 2XP (a benzyl (B1604629) vanillin (B372448) analogue) | HL60 | G2/M phase | nih.gov |
Modulation of Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low levels but can cause significant damage to cellular components at high levels, leading to apoptosis. Some this compound derivatives have been found to modulate intracellular ROS levels as part of their anticancer mechanism.
Studies have shown that treatment with certain derivatives can lead to a dose-dependent increase in ROS levels within cancer cells. nih.gov This elevation of ROS can contribute to the induction of apoptosis by causing oxidative stress and damaging cellular structures, including mitochondria. researchgate.net For instance, one study found that a specific compound induced apoptosis in SMMC-7721 cells along with an increase in intracellular ROS levels and a loss of mitochondrial membrane potential. researchgate.net
Targeting Specific Molecular Pathways and Enzymes
The anticancer activity of this compound derivatives is also attributed to their ability to interact with and inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.
Tyrosine Kinase Inhibition: Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Aberrant tyrosine kinase activity is a common feature of many cancers. Certain this compound derivatives have been shown to act as tyrosine kinase inhibitors. rsc.org For example, some derivatives have demonstrated inhibitory activity against c-Met tyrosine kinase. nih.gov
Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various cellular processes. Inhibition of certain PDEs, such as phosphodiesterase 10A (PDE10A), has been explored as a potential anticancer strategy. frontiersin.org Novel this compound derivatives have been designed and synthesized as inhibitors of PDE10A. frontiersin.orgresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its over-expression or mutation is a hallmark of many cancers, making it a key target for anticancer drug development. Benzimidazole derivatives have been identified as potent EGFR inhibitors. nih.gov The benzimidazole core is considered a structural isostere of quinazoline, a foundational chemical structure for several first- and second-generation EGFR inhibitors. nih.gov This similarity allows the benzimidazole nucleus to interact effectively with the ATP-binding pocket of the EGFR kinase domain. nih.govnih.gov
For instance, Nazartinib (EGF816), a third-generation irreversible EGFR inhibitor, incorporates a benzimidazole core and potently targets EGFR-activating mutations. ijcrt.org Research has also focused on creating hybrid molecules to enhance inhibitory activity. A series of benzimidazole/1,2,3-triazole hybrids were designed and synthesized, yielding compounds with significant EGFR inhibition. nih.govnih.gov Among these, compounds 6i and 10e were particularly potent, displaying strong antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Another derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide , acts as a multi-target receptor tyrosine kinase inhibitor, targeting EGFR among others. ijcrt.orgresearchgate.net
| Compound | Structure Description | IC₅₀ Value | Reference |
|---|---|---|---|
| 6i | Benzimidazole/1,2,3-triazole hybrid | 78 nM | nih.gov |
| 10e | Benzimidazole/1,2,3-triazole hybrid | 73 nM | nih.gov |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | 2-Arylbenzimidazole | 2 µM (against liver cancer cells) | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, catalyzing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a validated target for both anticancer and antimicrobial therapies. nih.govijcrt.orgresearchgate.net
Several studies have explored N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as DHFR inhibitors. Molecular docking studies have shown that these compounds can fit into the active site of DHFR, for example, from Staphylococcus aureus. A regioisomeric hybrid of s-triazine and benzimidazole, compound 6b , was identified as a particularly active DHFR inhibitor. The design of N,2,6-trisubstituted 1H-benzimidazole derivatives has also been pursued as a strategy to develop dual-action agents with both antitumor and antimicrobial properties by targeting DHFR. researchgate.net
| Compound | Structure Description | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 6b | Regioisomeric hybrid of s-triazine and benzimidazole | 1.05 µM |
Aromatase Inhibition
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive breast cancers, aromatase activity fuels tumor growth, and its inhibition is a primary therapeutic strategy. ijcrt.org Non-steroidal aromatase inhibitors often feature an azole moiety that coordinates with the heme iron atom of the enzyme. The benzimidazole structure serves this function effectively.
A library of benzimidazole-triazolothiadiazine derivatives has been synthesized and shown to have aromatase inhibition activity. ijcrt.org Compound 5e from this series, which has a 4-cyanophenyl substituent, demonstrated potent inhibition. ijcrt.org Another class of derivatives, featuring a 4-benzylpiperidine (B145979) substituent, also produced highly active aromatase inhibitors, such as compounds 2g , 2c , and 2k . ijcrt.org Furthermore, novel 1,3,4-oxadiazole-benzimidazole hybrids have been developed, with compounds 5b and 5c showing effective aromatase inhibition.
| Compound | Structure Description | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 5e | Benzimidazole-triazolothiadiazine derivative | 0.032 µM | ijcrt.org |
| Compound 2g | 4-Benzylpiperidine derivative | 0.024 µM | ijcrt.org |
| Compound 2c | 4-Benzylpiperidine derivative | 0.032 µM | |
| Compound 2k | 4-Benzylpiperidine derivative | 0.035 µM | |
| Compound 5b | 1,3,4-Oxadiazole-benzimidazole hybrid | 1.475 µM | |
| Compound 5c | 1,3,4-Oxadiazole-benzimidazole hybrid | 2.512 µM |
Microtubule Inhibition
Microtubules are dynamic polymers essential for cell division, motility, and shape. Disrupting their dynamics is a successful anticancer strategy employed by drugs like vinca (B1221190) alkaloids and taxanes. ijcrt.org Benzimidazole derivatives, including the well-known agent Nocodazole, are known to function as microtubule inhibitors. nih.gov
A series of 1-benzylbenzimidazole analogues incorporating phenolic Mannich base side chains were found to possess antimalarial properties by inhibiting microtubule formation in Plasmodium falciparum parasites. This activity was particularly significant in the sexual stages (II/III gametocytes) of the parasite. In cancer research, derivatives such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting microtubule function. ijcrt.org
Galectin-1 (Gal-1) Inhibition
Galectin-1 (Gal-1) is a β-galactoside-binding lectin that is overexpressed in many types of cancer and is involved in tumor progression, angiogenesis, and immune evasion. Developing small-molecule inhibitors of Gal-1 is a promising strategy in oncology.
A series of this compound derivatives were specifically designed as non-carbohydrate small molecule Gal-1 inhibitors. From this series, compound 6g (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide) emerged as the most potent, inducing apoptosis in MCF-7 breast cancer cells. Detailed binding studies confirmed a direct interaction between compound 6g and Gal-1.
| Compound | Activity Type | Value | Reference |
|---|---|---|---|
| 6g | IC₅₀ (MCF-7 cells) | 7.01 ± 0.20 µM | |
| Binding Constant (Kₐ) | 1.2 × 10⁴ M⁻¹ | ||
| Equilibrium Constant (Kᴅ) | 5.76 × 10⁻⁴ M |
Other Protein Interactions (e.g., Pin1, PARP-poly, CHK2, USP12, USP46)
The structural versatility of the this compound scaffold allows it to interact with a diverse range of other protein targets relevant to cancer therapy.
Peptidyl-prolyl isomerase (Pin1) Inhibition: Pin1 is an enzyme that regulates the function of numerous proteins involved in cell cycle progression and is overexpressed in many cancers. Several benzimidazole derivatives have been designed as Pin1 inhibitors. Compounds 6h and 13g were identified as potent inhibitors from one such study. Another series, designed for breast cancer, yielded compound 12 , whose binding to the Pin1 enzyme was confirmed using NMR spectroscopy.
Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. ijcrt.org Benzimidazole carboxamides are a well-established class of PARP inhibitors, with clinical examples like Veliparib. ijcrt.org Veliparib shows high potency against both PARP-1 and PARP-2. ijcrt.org Further research has yielded even more potent derivatives, such as compound 12 (a tricycle benzimidazole analog) and compounds 5cj and 5cp , which exhibit inhibitory constants in the low nanomolar range. ijcrt.org
Checkpoint Kinase 2 (CHK2) Inhibition: CHK2 is a key signal transducer in the DNA damage response pathway and a tumor suppressor. A novel class of 2-arylbenzimidazoles has been identified as potent and selective CHK2 inhibitors. The initial screening lead was optimized to produce compound 1f , which showed a significant increase in potency. The benzimidazole N1 atom is thought to play a key role in binding to the hinge region of the kinase.
USP12 and USP46 Inhibition: Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that regulate protein stability and are emerging as new therapeutic targets. However, based on available research, there is currently limited specific information on the direct inhibition of USP12 or USP46 by this compound derivatives.
| Target | Compound | IC₅₀ Value | Reference |
|---|---|---|---|
| Pin1 | 6h | 0.64 µM | |
| 13g | 0.37 µM | ||
| PARP-1 | Veliparib | 5.2 nM (Kᵢ) | ijcrt.org |
| Compound 12 | 6.3 nM | ||
| 5cj | 3.9 nM | ijcrt.org | |
| 5cp | 3.6 nM | ijcrt.org | |
| PARP-2 | Veliparib | 2.9 nM (Kᵢ) | ijcrt.org |
| 5cj | 4.2 nM | ijcrt.org | |
| 5cp | 3.2 nM | ijcrt.org | |
| CHK2 | 1f | 55 nM |
Antimicrobial Properties
The benzimidazole scaffold is present in many compounds with potent antimicrobial activity. The rise of antimicrobial resistance has spurred the development of new agents, and this compound derivatives have shown considerable promise.
Studies have demonstrated the efficacy of these derivatives against a range of bacterial and fungal pathogens. N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, such as 4k , have exhibited potent activity against bacteria like Escherichia coli and Staphylococcus aureus (including MRSA), and fungi like Candida albicans and Aspergillus niger. Similarly, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives produced compound 2g , which was highly effective against several bacterial strains. Other synthetic efforts have yielded novel 1-benzylbenzoimidazol derivatives with significant antibacterial activity. Beyond antibacterial and antifungal action, some 1-benzyl-2-substituted benzimidazoles have also been screened for antiviral activity, showing effects against plant viruses like the Tobacco mosaic virus.
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4k | E. coli | 2 - 16 | |
| C. albicans | 8 - 16 | ||
| A. niger | 8 - 16 | ||
| 2g | S. faecalis | 8 | |
| S. aureus | 4 | ||
| MRSA | 4 | ||
| 1b, 1c, 2e, 2g | C. albicans & A. niger | 64 |
Antibacterial Activity
Derivatives of this compound have demonstrated notable efficacy against a range of bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Gram-Positive Bacteria:
Research has consistently shown that these compounds are particularly effective against Gram-positive bacteria. For instance, certain 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, especially those with a 3,4-dichloro substituted phenyl group at the C-2 position, have exhibited potent activity against Staphylococcus aureus. nih.gov Specifically, compounds 45 , 46 , 55 , 56 , and 57 from one study showed significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL. nih.gov Another study highlighted a derivative, 2g , which displayed MIC values of 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis.
In a separate investigation, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated. Compound 2g from this series showed significant inhibition against Streptococcus faecalis and Staphylococcus aureus with MIC values of 8 and 4 μg/mL, respectively. acs.org Furthermore, some derivatives have shown enhanced activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. rsc.org For example, compounds 3k , 3l , 4c , 4g , and 4j displayed potent activity against MSSA and MRSA with MIC values between 4 and 16 μg/mL. rsc.org
Gram-Negative Bacteria:
While generally more potent against Gram-positive bacteria, some this compound derivatives have shown activity against Gram-negative bacteria as well. acs.org However, the efficacy is often lower compared to their effect on Gram-positive strains, a difference attributed to the structural variations in the cell membranes of these two bacterial types. acs.org For instance, one study found that their synthesized benzimidazole derivatives were more potent against Gram-positive bacteria and MRSA than against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. acs.org
MRSA:
The activity of this compound derivatives against MRSA is a significant area of research. Several studies have identified compounds with potent anti-MRSA effects. nih.govacs.orgrsc.org In one study, derivatives with a 3,4-dichlorophenyl group at the C-2 position and a bulky N-alkyl substitution demonstrated the greatest activity against MRSA, with MIC values as low as 0.39 µg/mL. nih.gov Another compound, 2g , from a different series, also showed strong inhibition of MRSA with a MIC value of 4 μg/mL. acs.org The presence of a 4-methylthio group on the aromatic ring at position 2 of the 1H-benzimidazole scaffold has also been shown to enhance antibacterial activities against MRSA strains. rsc.org
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have been investigated for their potential as antifungal agents.
Candida albicans :
Several studies have reported the activity of these derivatives against Candida albicans, a common cause of fungal infections. For instance, a series of benzyl benzimidazoles substituted with piperazines were designed and synthesized, with some compounds showing activity comparable to the standard drug ketoconazole. derpharmachemica.com Another study found that compounds 1b , 1c , 2e , and 2g from a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibited moderate activity against Candida albicans with MIC values of 64 μg/mL. acs.orgnih.gov The introduction of alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole was shown to have a positive effect on antifungal activity. nih.gov
Aspergillus fumigatus :
Activity against Aspergillus fumigatus, a fungus that can cause serious lung infections, has also been observed. In one study, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were tested against Aspergillus niger, a related species. acs.orgnih.gov Compounds 1b , 1c , 2e , and 2g showed moderate activity with MIC values of 64 μg/mL. acs.orgnih.gov Another compound, 4c , demonstrated promising activity against Aspergillus niger with a MIC of 32 μg mL−1. rsc.org
Antiparasitic and Anthelmintic Effects
The benzimidazole scaffold is well-known in the field of antiparasitic drugs, and 1-benzyl derivatives are no exception. These compounds have been evaluated against various protozoa and helminths. smolecule.com
In one study, a series of 1H-benzimidazole derivatives were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that many of the tested compounds were more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.gov However, none of the compounds were as potent as albendazole against Trichinella spiralis. nih.gov Specifically, 2-(Trifluoromethyl)-1H-benzimidazole derivatives have shown a desirable in vitro antiparasitic profile against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Trichinella spiralis. ihmc.us
Furthermore, research into the treatment of cysticercosis using a Taenia crassiceps model has explored fluorinated benzimidazole derivatives. rsc.org The functionalization of thiabendazole (B1682256) at the N1 position with a benzyl group was initially explored in the search for broad-spectrum anthelmintic agents against gastrointestinal parasites. rsc.org
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound derivatives are attributed to their ability to interfere with essential cellular processes.
Disruption of DNA Replication and Protein Synthesis:
A primary mechanism of action for these compounds involves the disruption of DNA replication and protein synthesis. It is believed that these derivatives can interact with DNA, potentially forming a compound-DNA complex that blocks the replication process. rjptonline.org Some studies suggest that benzimidazole derivatives can inhibit DNA gyrase, an essential bacterial enzyme involved in DNA topology, leading to the disruption of DNA synthesis and subsequent cell death. nih.gov The isosteric nature of benzimidazole with purine (B94841) molecules allows for competitive interaction, leading to the inhibition of nucleic acid synthesis. nih.gov
Disruption of Cell Division:
By interfering with DNA replication and other cellular processes, this compound derivatives can ultimately disrupt cell division. The inhibition of crucial enzymes and the disruption of nucleic acid synthesis prevent the normal progression of the cell cycle, leading to an antimicrobial effect.
Antiviral Activities
The antiviral potential of this compound derivatives has been explored against a variety of viruses.
HIV-1:
Several studies have focused on the anti-HIV-1 activity of these compounds. One approach has been the design of derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.net A series of novel benzimidazolyl diketo acid derivatives demonstrated good anti-HIV-1 activity, with the most potent compound, 13g , having an EC50 value of 40 µM. nih.govresearchgate.net Another strategy has been the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some 1-benzoyl-2-aryl-1H-benzimidazole derivatives have been shown to effectively block reverse transcription in vitro. researchgate.net
Herpes (HSV-1):
The antiviral properties of benzimidazole derivatives have been tested against various herpes viruses, including Herpes Simplex Virus-1 (HSV-1). nih.govtandfonline.comtandfonline.com Research has shown that certain substituted benzimidazoles possess activity against HSV-1. tandfonline.comtandfonline.com
Human Cytomegalovirus (HCMV):
Activity against Human Cytomegalovirus (HCMV) has also been reported for benzimidazole derivatives. nih.govgoogle.com Some compounds have demonstrated the ability to inhibit HCMV replication. google.com
Enzyme Inhibition Studies (General)
The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes.
Carbonic Anhydrase (hCA I and II) Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. The inhibition of these enzymes has therapeutic potential in several diseases.
A study investigating novel silver(I)-N-alkylbenzimidazole derivatives found that these complexes inhibited human carbonic anhydrase isoforms I and II (hCA I and hCA II). dergipark.org.tr The inhibitory properties were tested on the esterase activity of the enzymes, with all complexes showing inhibition in the micromolar range. dergipark.org.tr For hCA I, the inhibition constants (Ki) were in the range of 27.37-29.58 µM, and for hCA II, the range was 20.93-27.25 µM. dergipark.org.tr
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. biointerfaceresearch.com The inhibition of these cholinesterases is a key strategy in managing the cognitive symptoms of this neurodegenerative disorder. biointerfaceresearch.comorientjchem.org
Research has shown that the substitution pattern on the benzimidazole ring and the benzyl group significantly influences the inhibitory activity and selectivity towards AChE and BChE. For instance, the introduction of a phenyl group at the 1-position of the benzimidazole ring has been observed to enhance activity against AChE. orientjchem.org Furthermore, incorporating hydrophobic groups at the second position of the benzimidazole ring can boost inhibitory action against both AChE and BChE. orientjchem.org
In one study, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives were synthesized and evaluated. researchgate.net While many of the compounds showed moderate AChE inhibition, they exhibited notable BChE inhibitory activity. researchgate.net This highlights the potential for developing selective BChE inhibitors based on the this compound scaffold. researchgate.net
Another study focused on benzimidazole-carbamates designed to selectively inhibit BChE over AChE. nih.gov These compounds displayed IC50 values ranging from 2.4 µM down to 3.7 nM, demonstrating a high degree of selectivity for human BChE (hBChE). nih.gov The combination of the benzimidazole scaffold with a carbamate (B1207046) functional group proved effective in achieving potent and selective inhibition. nih.gov
Similarly, benzimidazole-triazole derivatives have been designed and synthesized to explore their cholinesterase inhibitory potential. anadolu.edu.tr Certain compounds with specific substitutions, such as a 3,4-dihydroxy substitution on the phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring, were identified as potent AChE inhibitors. anadolu.edu.tr
The table below summarizes the inhibitory activities of selected this compound derivatives against AChE and BChE.
| Compound Type | Target Enzyme(s) | Key Findings |
| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines | AChE and BChE | Moderate AChE inhibition, significant BChE inhibition. researchgate.net |
| Benzimidazole-carbamates | BChE (selective) | Highly selective hBChE inhibition with IC50 values as low as 3.7 nM. nih.gov |
| Benzimidazole-triazole derivatives | AChE and BChE | Potent AChE inhibition with specific substitutions. anadolu.edu.tr |
| 2-phenyl substituted-1H-benzimidazole derivatives | AChE | Good inhibitors of electric eel AChE (eeAChE). nih.gov |
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is an enzyme involved in the human antimicrobial defense system. orientjchem.org A study by Saylam and colleagues involved the design and synthesis of isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives. These compounds, featuring amide, hydrazide, and hydroxamic acid groups attached to either sulfur or nitrogen atoms, were evaluated for their ability to inhibit the peroxidation activity of MPO. orientjchem.org
Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibition
Diacylglycerol acyltransferase 1 (DGAT-1) is a key enzyme in the synthesis of triglycerides and has become a therapeutic target for metabolic disorders like obesity and diabetes. frontiersin.orgnih.gov Researchers have prepared and evaluated benzimidazole derivatives for their DGAT-1 inhibitory activity. nih.gov
In one study, a series of benzimidazole carboxamides were synthesized. Among them, a furfurylamine-containing derivative, compound 10j, demonstrated the most potent DGAT inhibitory effect with an IC50 value of 4.4 µM. nih.govjchps.com This compound also effectively inhibited the formation of triglycerides in HepG2 cells. nih.govjchps.com Furthermore, in animal models, compound 10j led to reduced body weight gain in mice on a high-fat diet and lowered levels of total triglycerides, total cholesterol, and LDL-cholesterol, while increasing HDL-cholesterol. nih.gov
Another research effort focused on developing benzimidazole derivatives with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety as DGAT1 inhibitors. nih.gov This series of compounds showed improved selectivity and solubility compared to earlier versions. nih.gov One particular compound, 5B, exhibited a strong selectivity profile and was shown to reduce lipid excursion in lipid tolerance tests in mice and rats. nih.gov
The table below presents data on the DGAT-1 inhibitory activity of specific this compound derivatives.
| Compound | IC50 (µM) for DGAT-1 Inhibition | Additional Findings |
| Furfurylamine containing benzimidazole carboxamide (10j) | 4.4 | Inhibited triglyceride formation in HepG2 cells; reduced body weight and improved lipid profile in mice. nih.govjchps.com |
| Benzimidazole with piperidinyl-oxy-cyclohexanecarboxylic acid (5B) | Not specified | Excellent selectivity; reduced lipid excursion in mice and rats. nih.gov |
Other Emerging Pharmacological Activities
Anti-inflammatory Potential
Derivatives of this compound have demonstrated significant anti-inflammatory properties. These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory mediators. frontiersin.org
For example, certain 2-substituted derivatives of benzimidazole have been synthesized and tested for their anti-inflammatory effects. jmpas.com One such compound, 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene (B151609) sulfonamide, showed 64% inhibition in a carrageenan-induced rat paw edema model, which was comparable to the standard drug diclofenac (B195802) sodium. jmpas.com Another study reported that a 2-chlorophenyl substituted oxadiazole-benzimidazole derivative exhibited a maximum inhibition of 74.17% in the same model, surpassing the standard indomethacin. jmpas.com This compound also showed significant COX-2 inhibition with an IC50 value of 8.00μM. jmpas.com
The substitution pattern on the benzimidazole core plays a crucial role in the anti-inflammatory activity. For instance, the incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring was found to reduce anti-inflammatory activity. nih.gov Conversely, a meta-chloro or para-methoxy group at the R position resulted in potent anti-inflammatory effects. nih.gov
| Compound Type | Model | % Inhibition | Standard Drug (% Inhibition) |
| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide | Carrageenan-induced rat paw edema | 64% | Diclofenac sodium (64%) |
| 4-((1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine | Carrageenan-induced rat paw edema | 74.17% | Indomethacin (57.79%) |
| N-((5-methoxy-1- (phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | Carrageenan-induced paw edema | 46.27% | Indomethacin (47.76%) |
| 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol- 2-yl)methyl)aniline | Carrageenan-induced paw edema | 37.31% | Indomethacin (47.76%) |
Antidiabetic Potential
The benzimidazole scaffold is a component of several compounds with antidiabetic activity, acting through various mechanisms. ijpsjournal.comresearchgate.net These include the inhibition of enzymes such as α-glucosidase, dipeptidyl peptidase IV (DPP-IV), and aldose reductase. researchgate.nethilarispublisher.com
One study reported on 2-substituted benzimidazole derivatives that were evaluated for their inhibitory activity against yeast and rat intestinal α-glucosidase. hilarispublisher.com A particular compound exhibited 95.6% inhibition of both enzymes and was found to be a potent inhibitor of intestinal α-glucosidase with an IC50 value of 99.4 μM. hilarispublisher.com This compound also showed significant antihyperglycemic activity in a starch-induced postprandial hyperglycemia model in rats. hilarispublisher.com
Another series of 1,3,4-oxadiazole (B1194373) derivatives containing a 2-mercapto benzimidazole moiety were synthesized and screened for their in vivo antidiabetic activity. hilarispublisher.com Some of these derivatives demonstrated a better reduction in blood glucose levels compared to the standard drug glibenclamide. hilarispublisher.comderpharmachemica.com
The table below highlights the antidiabetic potential of certain this compound derivatives.
| Compound Type | Mechanism of Action | Key Findings |
| 2-Substituted benzimidazole derivative | α-glucosidase inhibition | 95.6% inhibition of yeast and rat intestinal α-glucosidase; IC50 of 99.4 μM for intestinal α-glucosidase. hilarispublisher.com |
| 1,3,4-Oxadiazole derivatives with 2-mercapto benzimidazole | Not specified | Showed improved reduction in blood-glucose levels compared with glibenclamide. hilarispublisher.comderpharmachemica.com |
| Bis-benzimidazole derivative | Not specified | Showed significant antidiabetic activity compared to glibenclamide. hilarispublisher.com |
Antioxidant Potential
Benzimidazole derivatives have been recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. researchgate.net The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the benzimidazole core. ijpsjournal.com
In one study, the antioxidant potential of synthesized benzimidazole derivatives was assessed using the DPPH radical scavenging assay. ijpsjournal.com Compound MSB 3 showed the highest antioxidant activity with 75.74% inhibition, which was comparable to the standard's 83.22% inhibition. ijpsjournal.com Compound MSB 2 also demonstrated notable activity at 61.53%, while MSB 1 had a more moderate effect at 55.92%. ijpsjournal.com These findings suggest that structural modifications significantly impact the free radical scavenging efficiency of these compounds. ijpsjournal.com
Another study investigated the antioxidant effects of newly synthesized benzimidazole derivatives on hydrogen peroxide-induced erythrocyte membrane lipid peroxidation (EMLP). tandfonline.com All the tested compounds showed some level of inhibition of peroxidation, with some derivatives exhibiting higher antioxidant activity than the well-known antioxidant, melatonin. tandfonline.com
The antioxidant activities of selected benzimidazole derivatives are presented in the table below.
| Compound | Assay | % Inhibition/Activity | Standard (% Inhibition) |
| MSB 3 | DPPH radical scavenging | 75.74% | 83.22% |
| MSB 2 | DPPH radical scavenging | 61.53% | 83.22% |
| MSB 1 | DPPH radical scavenging | 55.92% | 83.22% |
| 1c, 1d, 1e, 1f | H2O2-induced EMLP | Higher than melatonin | Melatonin |
Structure Activity Relationship Sar and Medicinal Chemistry Design Principles
Impact of Substituents on Biological Activity
The biological activity of benzimidazole (B57391) derivatives can be finely tuned by introducing various substituents at the N-1, C-2, and C-5/6 positions of the heterocyclic ring system. nih.govnih.govresearchgate.net These modifications alter the molecule's steric, electronic, and physicochemical properties, thereby influencing its interaction with specific biological targets.
The substituent at the N-1 position of the benzimidazole ring plays a significant role in modulating biological activity. The benzyl (B1604629) group itself is a key feature of the title compound, often enhancing the therapeutic potential compared to an unsubstituted N-H.
Research indicates that the N-1 position is a critical site for modification to enhance anticancer and anti-inflammatory activities. diva-portal.org For instance, the presence of a benzyl group at the N-1 position has been shown to enhance anti-inflammatory action. nih.gov In the context of antimicrobial agents, SAR studies have revealed that substituting the N-1 position with a benzyl group that contains an electron-withdrawing halogen can significantly enhance both antibacterial and antifungal properties. rjptonline.org
Furthermore, studies on non-nucleoside inhibitors of HIV-1 reverse transcriptase have demonstrated the importance of the N-1 substituent. A structure-activity study that aimed to develop more potent inhibitors led to the synthesis of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, which showed strong antiviral activity against both wild-type and resistant HIV-1 strains. nih.gov The nature of the alkyl or aryl group at this position is crucial; for example, N-1 substitution with longer alkyl chains has been correlated with increased anticancer activity, potentially by increasing lipophilicity and improving cell membrane penetration. mdpi.com
| N-1 Substituent | Target/Activity | Observation | Reference(s) |
| Benzyl group | Anti-inflammatory | Enhanced anti-inflammatory action. | nih.gov |
| Benzyl group with halogens | Antimicrobial | Enhanced antibacterial and antifungal potential. | rjptonline.org |
| 2,6-Difluorobenzyl | Anti-HIV (RT inhibitor) | Resulted in a potent inhibitor of wild-type and resistant HIV-1 strains. | nih.gov |
| Alkyl Chains (Hexyl) | Antibacterial | Showed moderate activity against S. aureus and E. faecalis. | mdpi.com |
The C-2 position of the benzimidazole ring is one of the most frequently modified sites for creating derivatives with a broad spectrum of pharmacological effects. researchgate.net Substitutions at this position have a profound impact on the molecule's biological profile, influencing activities ranging from anti-inflammatory to antimicrobial and antiviral. nih.govnih.gov
For example, in the pursuit of anti-inflammatory agents, attaching different moieties to the C-2 position has led to compounds with specific enzyme inhibitory actions. The substitution of anacardic acid at C-2 results in cyclooxygenase-2 (COX-2) inhibition. nih.govnih.gov In other studies, 2-aryl substituted benzimidazoles have been optimized as potent anti-HIV agents. nih.gov The nature of the substituent is critical; for instance, replacing a phenyl ring with hydrazide derivatives at the C-2 position has been found to confer broad-spectrum antibacterial and antifungal activity. researchgate.net
The following table summarizes the effects of various substituents at the C-2 position.
| C-2 Substituent | Target/Activity | Observation | Reference(s) |
| Anacardic Acid | Anti-inflammatory (COX-2) | Leads to inhibition of the COX-2 enzyme. | nih.govnih.gov |
| 2,6-Difluorophenyl | Anti-HIV (RT inhibitor) | Part of a potent inhibitor in combination with N-1 substitution. | nih.gov |
| Diethylaminophenol | Antimicrobial | Considered important for antimicrobial activity. | rjptonline.org |
| Substituted Anilines | Anti-inflammatory | A meta-chloro or para-methoxy group on the aniline (B41778) ring resulted in potent activity. | mdpi.com |
| Hydrazide derivatives | Antibacterial/Antifungal | Displayed broad-spectrum activity. | researchgate.net |
The C-5 and C-6 positions on the benzene (B151609) portion of the benzimidazole ring are also key sites for substitution to modulate bioactivity. Modifications at these positions can influence ligand-receptor interactions and alter the molecule's physicochemical properties. nih.govresearchgate.net
In the development of anti-inflammatory drugs, substitutions at the C-5 and C-6 positions have been shown to be critical. mdpi.com For instance, a study found that an electron-withdrawing nitro group at the C-6 position resulted in a more active anti-inflammatory compound compared to those with electron-donating groups. mdpi.com Conversely, another study reported that a compound with a 1-methoxyethyl group at the C-5 position showed anti-inflammatory activity comparable to the standard drug indomethacin. mdpi.com
In the context of anticancer activity, lipophilic substituents at the C-5/6 positions are thought to be favorable. nih.gov For example, a 5-nitrobenzimidazol-2-yl substitution was found to confer a more powerful and broad-spectrum anticancer effect than the unsubstituted benzimidazol-2-yl counterpart. rsc.org For antifungal agents, research suggests that introducing a fluoro or chloro substituent at the C-5 position is essential for significantly increasing activity. mdpi.com The development of selective anticancer agents has also benefited from C-5/6 modifications; a 5-chloro-substituted 2-naphtylbenzimidazole derivative was identified as a highly potent and selective antiproliferative agent against HepG2 cancer cells. researchgate.net
| C-5/6 Substituent | Position | Target/Activity | Observation | Reference(s) |
| Nitro (NO₂) group | C-6 | Anti-inflammatory | More active than compounds with electron-donating groups. | mdpi.com |
| Nitro (NO₂) group | C-5 | Anticancer | Enhanced broad-spectrum anticancer action. | rsc.org |
| 1-Methoxyethyl | C-5 | Anti-inflammatory | Activity was comparable to indomethacin. | mdpi.com |
| Chloro (Cl) group | C-5 | Antifungal | Significantly increased antifungal activity. | mdpi.com |
| Chloro (Cl) group | C-5 | Anticancer | Resulted in a potent and selective agent against HepG2 cells. | researchgate.net |
| Methoxy (B1213986) (OCH₃) group | C-6 | Anti-inflammatory | Showed strong anti-inflammatory activity in a specific scaffold. | mdpi.com |
C-2 Position Substitution
Physicochemical Properties Influencing Bioactivity (e.g., Lipophilicity)
The addition of a benzyl group at the N-1 position, for example, inherently increases the lipophilicity of the benzimidazole core. ontosight.ai This enhanced lipophilicity can lead to improved biological efficacy. Studies have shown that increasing the length of alkyl chains on the benzimidazole nitrogen generally correlates with an increase in hydrophobicity, which can modify the penetration of the compounds through cell membranes and thereby enhance bioactivity, such as anticancer effects. researchgate.net
In the realm of antimicrobial research, a direct relationship between lipophilicity and antibacterial or antifungal activity has been investigated. researchgate.netceon.rs For some series of benzimidazole derivatives, quantitative structure-activity relationship (QSAR) models have demonstrated that the lipophilicity parameter has a significant effect on their antibacterial activity, suggesting that this property is a key consideration for designing new, more potent molecules. ceon.rs Similarly, for anticancer agents targeting specific enzymes like c-Met kinase, substituents with lipophilic properties have been found to favor inhibitory activity, likely due to the formation of hydrophobic interactions within the kinase's binding site. nih.gov
Rational Drug Design Strategies Utilizing the Benzimidazole Core
The benzimidazole nucleus is considered a privileged scaffold in medicinal chemistry, making it an excellent starting point for rational drug design. nih.govnih.gov Its structural versatility and ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, allow it to bind efficiently to a multitude of biological macromolecules. nih.govresearchgate.net
Rational drug design strategies often leverage the benzimidazole core to create novel hybrids and multi-target inhibitors. By combining the benzimidazole scaffold with other pharmacophores, medicinal chemists can develop agents with enhanced or novel mechanisms of action. orientjchem.orgresearchgate.net For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors targeting EGFR, VEGFR-2, and Topoisomerase II for anticancer applications. researchgate.net
Computer-aided drug design (CADD) is frequently employed in this process. Techniques like pharmacophore modeling and molecular docking help in designing 2,5(6)-substituted benzimidazole derivatives that possess the key hydrogen bond donor/acceptor groups for efficient interaction with specific bacterial targets like DNA Gyrase B. nih.gov The chemical flexibility of the benzimidazole ring is a major advantage, as it can be easily functionalized at multiple positions (N-1, C-2, C-5/6), allowing for the fine-tuning of solubility, potency, selectivity, and pharmacokinetic properties to develop clinically viable therapeutic candidates. researchgate.net
Applications Beyond Biomedicine
Coordination Chemistry and Ligand Design for Metal Complexes (e.g., Silver(I), Zinc Complexes)
The benzimidazole (B57391) scaffold is a prominent structural motif in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. researchgate.net 1-Benzyl-1H-benzimidazole, in particular, serves as an effective N-donor ligand. The coordination typically occurs through the sp2-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, a behavior confirmed in various studies. tandfonline.comnih.gov
Silver(I) Complexes: A series of N-benzylbenzimidazole silver(I) complexes have been synthesized and characterized. nih.gov These complexes demonstrate the versatility of the ligand in coordinating with silver ions. For instance, studies on N-alkylbenzimidazole silver(I) complexes show good antimicrobial activity, suggesting the potential of these coordinated structures. nih.govbohrium.com Research on silver(I) complexes with related 1-benzyl-1H-tetrazoles, which also feature a benzyl (B1604629) group attached to a nitrogen-containing heterocycle, revealed a monodentate coordination of the ligands to the Ag(I) ion. kg.ac.rsresearchgate.net This coordination enhances the biological activity compared to the uncomplexed ligands, a principle that extends to benzimidazole complexes. researchgate.net
Zinc(II) Complexes: this compound and its derivatives are effective ligands for Group 12 metals, including zinc. tandfonline.com Iso-structural complexes of Zn(II) with the related ligand 1-benzyl-2-phenyl-1H-benzimidazole have been synthesized, resulting in complexes with a distorted tetrahedral geometry around the metal ion. tandfonline.com In these structures, the metal ion is coordinated to two ligand molecules and two chloride ions. tandfonline.com The resulting zinc complex notably exhibits high luminescence in the solid state at room temperature. tandfonline.com Patent filings describe zinc(II) complexes such as Dichlorobis[1-(4-chlorobenzyl)-1H-benzimidazole-κN3] zinc (II), highlighting their potential applications. google.com Quantum chemical calculations and X-ray diffraction data of zinc complexes with ligands like 1-(1H-benzimidazol-1-ylmethyl)-1H-benzotriazole confirm a tetrahedral environment for the central atom, composed of two nitrogen atoms from two ligand molecules and two chloride ions. researchgate.net
Table 1: Examples of this compound Derivative Metal Complexes
| Metal Ion | Ligand | Complex Formula | Key Property/Feature | Reference |
|---|---|---|---|---|
| Zinc(II) | 1-Benzyl-2-phenyl-1H-benzimidazole (BPB) | [ZnCl₂(BPB)₂] | High luminescence in the solid state | tandfonline.com |
| Silver(I) | N-benzylbenzimidazole derivatives | N-alkylbenzimidazole silver(I) complexes | Good antimicrobial activity | nih.gov |
| Zinc(II) | 1-(4-chlorobenzyl)-1H-benzimidazole | Dichlorobis[1-(4-chlorobenzyl)-1H-benzimidazole-κN³] zinc (II) | Coordination complex with potential anti-cancerogenic effect | google.com |
| Cadmium(II) | 1-Benzyl-2-phenyl-1H-benzimidazole (BPB) | [CdCl₂(BPB)₂] | Distorted tetrahedral geometry | tandfonline.com |
| Mercury(II) | 1-Benzyl-2-phenyl-1H-benzimidazole (BPB) | [HgCl₂(BPB)₂] | Distorted tetrahedral geometry | tandfonline.com |
Materials Science Applications
The structural and electronic properties of this compound make it a valuable building block in materials science, particularly for developing materials with tailored optical and electronic functions.
The benzimidazole ring system is electronically versatile, and modifications, such as the addition of a benzyl group, can modulate its properties for specific applications. researchgate.net The ability of the imidazole ring to accommodate various functional groups allows for its incorporation into polymers, leading to the development of materials for optoelectronics. researchgate.netbiointerfaceresearch.com Derivatives like 1-benzyl-2-(2-furyl)-1H-benzimidazole are explored for use in organic electronics due to their unique electronic characteristics. evitachem.com Computational studies using density functional theory (DFT) on derivatives of 1-benzyl-2-phenyl-1H-benzimidazole have been conducted to predict their geometrical, electronic, and frontier orbital properties, which are crucial for designing functional materials. biointerfaceresearch.com
A significant area of application for this compound derivatives is in the field of nonlinear optical (NLO) and ferroelectric materials. rsc.org Research has shown that salts formed from the reaction of 1-benzyl-2-phenyl-1H-benzimidazole with inorganic acids can crystallize in chiral space groups, a prerequisite for second-order NLO activity. rsc.orgresearchgate.net These materials have been shown to exhibit moderate second-harmonic generation (SHG) responses and ferroelectric properties. rsc.orgresearchgate.net
Computational studies have further explored the NLO potential of 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.comcarta-evidence.org The NLO behavior of some of these derivatives was found to be greater than that of urea, a standard reference material for NLO properties. biointerfaceresearch.comcarta-evidence.org The adaptability of the imidazole framework is key to its exploration in creating supra-molecular materials with significant NLO characteristics. researchgate.net Many 1,2-disubstituted benzimidazoles, a class to which this compound belongs, are known to exhibit ferroelectric properties. chesci.com
Table 2: NLO and Ferroelectric Properties of this compound Derivatives
| Compound/Material | Observed/Predicted Property | Significance | Reference |
|---|---|---|---|
| Salts of 1-benzyl-2-phenyl-1H-benzimidazole | Moderate Second Harmonic Generation (SHG) response | Potential for use in frequency-doubling applications | rsc.org |
| Salts of 1-benzyl-2-phenyl-1H-benzimidazole | Ferroelectric properties | Application in data storage and sensors | rsc.orgchesci.com |
| Derivatives A1-A3 of 1-benzyl-2-phenyl-1H-benzimidazole | NLO behavior greater than standard urea | Promising candidates for advanced NLO materials | biointerfaceresearch.comcarta-evidence.org |
Development of Materials with Specific Electronic Properties
Agrochemical and Dye Development
The benzimidazole nucleus is a core component in a number of commercial products, including fungicides. wikipedia.org The biological activity of nitrogen-containing heterocycles has led to the exploration of benzimidazole derivatives for agrochemical applications. Specifically, derivatives such as 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone are investigated for their potential use as fungicides or herbicides. The general class of benzimidazole compounds is known for its fungicidal properties, which work by selectively binding to and depolymerizing fungal tubulin. wikipedia.org
In addition to agrochemicals, several dyes are derived from benzimidazoles, taking advantage of the chromophoric properties of the fused aromatic ring system. wikipedia.org The structural versatility of this compound makes it a candidate for modification into novel dye molecules, although specific examples in the literature are less common than for its other applications.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of 1-benzyl-1H-benzimidazole and its derivatives has traditionally involved methods that can be time-consuming and employ harsh conditions or toxic solvents. mdpi.com Recognizing the environmental and health concerns associated with such processes, a significant future direction lies in the development of novel and greener synthetic pathways. researchgate.net
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique offers the potential for faster reaction times and increased yields. For instance, the synthesis of 1-benzyl-2-phenyl-benzimidazole has been achieved with a 98.5% yield using microwave irradiation. mdpi.com
Use of Eco-Friendly Catalysts and Solvents: Research is focusing on replacing hazardous catalysts and solvents with more environmentally benign alternatives. researchgate.net Catalysts like ZrOCl2·8H2O, TiCl4, and SnCl4·5H2O have shown high efficacy in the synthesis of benzimidazole (B57391) derivatives. mdpi.com
One-Pot Synthesis: Developing one-pot reactions, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. A 'one-pot' nitro reductive cyclization process has been effectively used for producing a key intermediate in the synthesis of certain benzimidazole hybrids. nih.gov
These green chemistry approaches not only address environmental concerns but also align with the principles of sustainable pharmaceutical manufacturing.
Deeper Mechanistic Investigations of Biological Activities
While this compound and its derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, a comprehensive understanding of their mechanisms of action is still evolving. biointerfaceresearch.com Future research will need to move beyond preliminary screenings to elucidate the specific molecular targets and pathways involved.
Initial studies suggest that the biological effects of this compound may stem from its ability to:
Inhibit Enzymes: It has been shown to potentially inhibit enzymes like tyrosine kinases and phosphodiesterases, which are critical for cell signaling and metabolism.
Disrupt Cellular Processes: By targeting key enzymes, this compound can interfere with vital cellular functions such as DNA replication and protein synthesis.
Induce Cell Cycle Arrest and Apoptosis: In the context of cancer, derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.
Further investigations using advanced molecular and cellular biology techniques are crucial to pinpoint the precise interactions and downstream effects of these compounds.
Development of Selective Targeting Agents
A key challenge in drug development is achieving selectivity, ensuring that a therapeutic agent primarily affects the target cells (e.g., cancer cells) while minimizing harm to healthy cells. researchgate.net The structural flexibility of the this compound scaffold makes it an excellent candidate for the design of selective targeting agents. rsc.org
Future efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity can reveal which chemical groups are essential for targeting specific molecules or pathways. nih.gov For example, SAR studies have shown that substitutions at the 1, 2, 5, and/or 6-positions of the benzimidazole ring can significantly influence its pharmacological profile. nih.gov
Targeting Specific Proteins: Research has identified potential protein targets for benzimidazole derivatives, such as galectin-1 (Gal-1), a protein involved in tumor progression. researchgate.net Novel this compound derivatives have been synthesized to act as Gal-1-intercepting anti-tumor agents. researchgate.net
Development of Hybrids and Conjugates: Combining the this compound core with other pharmacologically active molecules can lead to hybrid compounds with enhanced selectivity and potency. nih.gov
The development of highly selective agents will be a critical step in translating the therapeutic potential of this compound into safe and effective treatments.
Advanced Computational Modeling for Predictive Design
Computational tools are becoming increasingly integral to the drug discovery and development process. For this compound, advanced computational modeling offers a powerful approach to predict the properties and activities of new derivatives before they are synthesized in the lab.
Key computational methods include:
Molecular Docking: This technique predicts the binding affinity and orientation of a molecule to a target protein. researchgate.net Docking studies have been used to investigate the interaction of 1-benzyl-2-phenyl-1H-benzimidazole derivatives with potential protein targets, revealing binding affinities that suggest good antioxidant and antihypertensive properties. biointerfaceresearch.comresearchgate.net
Density Functional Theory (DFT) Calculations: DFT can be used to predict various molecular properties, including geometrical parameters and reactivity. biointerfaceresearch.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for new compounds. isca.me
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug development pipeline and reducing costs.
Potential for Combination Therapies and Drug Repurposing
The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. caldic.com this compound and its derivatives hold promise for use in combination therapies, where they could work synergistically with existing drugs to enhance efficacy and overcome drug resistance. anserpress.org
Furthermore, the concept of drug repurposing—finding new uses for existing drugs—is gaining traction as a cost-effective and time-efficient approach to drug development. mdpi.com Some benzimidazole-based drugs, originally developed as antiparasitic agents, are now being investigated for their anticancer properties. researchgate.net This is due to the similarities in the biological pathways of parasites and cancer cells. anserpress.orgresearchgate.net
Future research in this area will explore:
Synergistic Effects: Investigating the combination of this compound derivatives with other chemotherapeutic agents to identify synergistic interactions that lead to improved treatment outcomes. caldic.com
Overcoming Drug Resistance: Exploring the potential of these compounds to sensitize drug-resistant cancer cells to existing therapies. anserpress.org
Repurposing Existing Benzimidazoles: Screening approved benzimidazole drugs for new therapeutic applications, particularly in oncology.
The exploration of combination therapies and drug repurposing represents a pragmatic and potentially high-impact strategy for maximizing the therapeutic value of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-1H-benzimidazole, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, refluxing benzimidazole with benzyl chloride in acetone with potassium carbonate yields this compound . Characterization involves NMR (¹H/¹³C), IR, and HRMS to confirm purity and structure. Melting points (>300°C) and crystallography further validate synthesis .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is used. The compound exhibits monoclinic (P21/n, a = 6.2265 Å, b = 8.1740 Å, c = 20.975 Å, β = 97.839°) or orthorhombic polymorphs, refined via SHELXL . Data collection involves ω-scans, with R-factors <0.04 for high precision .
Q. What spectroscopic techniques confirm the structure of this compound derivatives?
¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (peaks ~114–152 ppm for carbons), and IR (C=N stretch ~1600 cm⁻¹) are standard. HRMS provides exact mass validation (e.g., m/z 208.26 for C₁₄H₁₂N₂) .
Q. What role do hydrogen bonds play in the crystal packing of this compound?
C–H⋯N hydrogen bonds (2.5–2.7 Å) and C–H⋯π interactions stabilize crystal lattices. Dihedral angles between benzyl and imidazole rings (76–86°) influence packing .
Q. How can polymorphism in this compound be identified?
SCXRD distinguishes polymorphs (monoclinic vs. orthorhombic) via lattice parameters and dihedral angles. Thermal analysis (DSC) and PXRD further validate phase differences .
Advanced Research Questions
Q. How do DFT calculations elucidate electronic properties of this compound derivatives?
B3LYP/6-31G** optimizes geometries and calculates frontier orbitals. Electron-donating/accepting powers (ω⁻/ω⁺) and chemical hardness (μ) predict reactivity. MEP surfaces identify nucleophilic/electrophilic sites .
Q. What molecular docking approaches predict bioactivity in benzimidazole derivatives?
Docking with proteins (e.g., 5ADH, 4XX3) uses AutoDock Vina. Binding affinities (-8.3 to -10.0 kcal/mol) correlate with antioxidant/antihypertensive activity. Substituent effects (e.g., chloro groups) enhance affinity .
Q. How do polymorphic forms affect physicochemical properties?
Orthorhombic polymorphs exhibit weaker C–H⋯N interactions vs. monoclinic forms, altering solubility and thermal stability. Hirshfeld surface analysis quantifies intermolecular contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
